(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3
CAS No.: 1246814-83-4
Cat. No.: VC0131220
Molecular Formula: C17H17NO4S
Molecular Weight: 334.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246814-83-4 |
|---|---|
| Molecular Formula | C17H17NO4S |
| Molecular Weight | 334.404 |
| IUPAC Name | dideuterio-[(4R,5R)-4-deuterio-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol |
| Standard InChI | InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1/i11D2,15D |
| Standard InChI Key | BOCXPQQPWOKDFW-KNVWENERSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Characteristics
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3 is a deuterium-labeled analog of the parent compound (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol. This compound features specific stereochemistry at the 4R and 5R positions, which is critical to its function and applications. The presence of three deuterium atoms (indicated by the -d3 suffix) differentiates it from the non-deuterated parent compound, providing unique analytical properties while maintaining similar chemical behavior.
Chemical Identification Data
The compound is precisely identified through various chemical identifiers as summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1246814-83-4 |
| Molecular Formula | C17H14D3NO4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | dideuterio-[(4R,5R)-4-deuterio-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol |
| Unlabelled CAS Number | 96795-00-5 |
| SIL Type | Deuterium |
The compound belongs to the oxazole family, featuring a five-membered heterocyclic ring with nitrogen and oxygen atoms . The specific stereochemistry at positions 4R and 5R contributes to its three-dimensional structure and influences its interactions in biological systems and analytical applications.
Structural Features
The structure of (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3 contains several key functional groups:
-
An oxazole ring with specific 4R,5R stereochemistry
-
A methylsulfonyl group attached to a phenyl ring at position 5
-
A phenyl group at position 2
-
A deuterated methanol group at position 4
-
Three deuterium atoms specifically positioned in the molecule
The SMILES notation for this compound is [2H]C([2H])(O)[C@@]1([2H])N=C(O[C@@H]1c2ccc(cc2)S(=O)(=O)C)c3ccccc3, which accurately represents its chemical structure including the stereochemistry and deuterium labeling . The deuterium atoms are strategically placed to enhance the compound's utility in analytical applications while maintaining the chemical properties of the parent compound.
Applications in Research and Analysis
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3 serves several important functions in analytical chemistry and pharmaceutical research, primarily due to its deuterium labeling.
Analytical Chemistry Applications
The compound is primarily utilized as a reference standard in analytical chemistry, with particular importance in:
-
Mass spectrometry: The deuterium labeling provides a distinct mass signature that allows for precise quantification and differentiation in complex mixtures. This is especially valuable in drug metabolism studies and pharmacokinetic analyses.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterated compounds produce different spectral patterns compared to their non-deuterated counterparts, enabling researchers to track specific molecules in complex biological matrices. This application is critical in structural elucidation studies and metabolite identification.
Benefits of Deuterium Labeling
The strategic incorporation of three deuterium atoms in this compound offers several analytical advantages:
-
Isotopic distinction: The deuterium atoms create a mass difference that can be detected by mass spectrometry instruments, allowing the compound to be distinguished from its non-deuterated analog .
-
Internal standardization: Due to its chemical similarity but distinct mass, the compound can serve as an internal standard for quantifying the non-deuterated parent compound in biological samples.
-
Metabolic studies: Deuterated compounds can be used to track metabolic pathways and identify metabolites, as the deuterium label may be retained through various biological transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume